Cas no 29334-18-7 (4,4-Dibromobenzhydrol)

4,4-Dibromobenzhydrol is a brominated aromatic alcohol with the molecular formula C₁₃H₁₀Br₂O. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound features two bromine substituents at the para positions, enhancing its reactivity in cross-coupling reactions such as Suzuki or Ullmann couplings. Its benzhydrol structure also allows for further functionalization, making it valuable in constructing complex molecular architectures. With high purity and stability, 4,4-Dibromobenzhydrol is suitable for rigorous synthetic applications, offering consistent performance in demanding chemical processes. Its well-defined properties ensure reproducibility in research and industrial settings.
4,4-Dibromobenzhydrol structure
4,4-Dibromobenzhydrol structure
Product Name:4,4-Dibromobenzhydrol
CAS No:29334-18-7
MF:C13H10Br2O
MW:342.025902271271
CID:240338
PubChem ID:520429
Update Time:2025-05-20

4,4-Dibromobenzhydrol Chemical and Physical Properties

Names and Identifiers

    • Bis(4-bromophenyl)methanol
    • 4,4'-Dibromobenzhydrol
    • Benzenemethanol,4-bromo-a-(4-bromophenyl)-
    • 4,4'-Dibrom-benzhydrol
    • 4,4-Dibromobezhydrol
    • bis-(4-bromophenyl)methanol
    • Bis-(4-brom-phenyl)-carbinol
    • Methanol,bis(4-bromophenyl)
    • Benzenemethanol, 4-bromo-alpha-(4-bromophenyl)-
    • 4,4-Dibromobenzhydrol
    • FT-0696464
    • AKOS010333460
    • VS-08341
    • CS-0361225
    • DTXSID90334346
    • C13H10Br2O
    • 4.4'-Dibrombenzhydrol
    • SCHEMBL2268223
    • PDQRNCTWDZPBGQ-UHFFFAOYSA-N
    • BB 0258525
    • Methanol, bis(4-bromophenyl)-
    • 29334-18-7
    • Inchi: 1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
    • InChI Key: PDQRNCTWDZPBGQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1C=CC(=CC=1)Br)O

Computed Properties

  • Exact Mass: 339.91000
  • Monoisotopic Mass: 339.91
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.714
  • Melting Point: 174-175 °C(Solv: ethanol (64-17-5))
  • Boiling Point: 442.4°Cat760mmHg
  • Flash Point: 221.4°C
  • Refractive Index: 1.646
  • PSA: 20.23000
  • LogP: 4.29330

4,4-Dibromobenzhydrol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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4,4-Dibromobenzhydrol Related Literature

Additional information on 4,4-Dibromobenzhydrol

Introduction to 4,4-Dibromobenzhydrol (CAS No. 29334-18-7)

4,4-Dibromobenzhydrol, with the chemical formula C₁₄H₈Br₂O, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure, featuring two bromine atoms substituting positions 4 on a benzhydrol backbone, makes it a versatile intermediate for various chemical transformations. This introduction explores the compound's properties, synthesis methods, and its emerging applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The CAS number 29334-18-7 provides a unique identifier for this chemical entity, ensuring consistency and accuracy in scientific literature and industrial applications. The presence of bromine atoms in the benzhydrol core enhances its reactivity, making it a valuable building block for further functionalization. This reactivity has been leveraged in recent years to develop innovative synthetic routes that are more efficient and sustainable.

In recent years, there has been growing interest in 4,4-Dibromobenzhydrol due to its potential applications in drug discovery. The benzhydrol moiety is known for its ability to interact with biological targets, making it a useful scaffold for designing molecules with therapeutic properties. Researchers have been exploring its derivatives as candidates for treating various diseases, including neurological disorders and infectious diseases.

The synthesis of 4,4-Dibromobenzhydrol typically involves bromination of benzhydrol using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). The reaction conditions must be carefully controlled to ensure high yield and purity. Advances in catalytic systems have enabled more selective bromination, reducing unwanted side reactions and improving overall efficiency.

One of the most compelling aspects of 4,4-Dibromobenzhydrol is its role in the development of small-molecule inhibitors. These inhibitors can target specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives of 4,4-Dibromobenzhydrol exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The bromine atoms provide handles for further modifications, allowing chemists to fine-tune the pharmacological properties of these inhibitors.

The pharmaceutical industry has been particularly interested in 4,4-Dibromobenzhydrol due to its potential as a lead compound for drug development. Its structural features make it amenable to modifications that can enhance bioavailability and target specificity. Computational modeling and high-throughput screening have been employed to identify promising derivatives with improved pharmacokinetic profiles.

Another area where 4,4-Dibromobenzhydrol has shown promise is in materials science. The compound's ability to form stable complexes with other molecules has led to its use as a ligand in catalytic systems. These catalysts have applications in organic synthesis, including the production of fine chemicals and polymers. The bromine atoms facilitate coordination with transition metals, enhancing catalytic activity and selectivity.

Recent research has also explored the use of 4,4-Dibromobenzhydrol in photodynamic therapy (PDT). PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to the destruction of target cells. Derivatives of 4,4-Dibromobenzhydrol have been investigated as photosensitizers due to their ability to absorb light at specific wavelengths and produce singlet oxygen efficiently.

The environmental impact of synthesizing and using 4,4-Dibromobenzhydrol is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional approaches. These advancements not only improve sustainability but also enhance cost-effectiveness.

In conclusion, 4,4-Dibromobenzhydrol (CAS No. 29334-18-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for developing novel drugs and functional materials. As research continues to uncover new applications for this compound, 4,4-Dibromobenzhydrol is poised to play an increasingly important role in advancing scientific and technological innovation.

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